5-(benzyloxy)pyridazin-3(2H)-one
Overview
Description
5-(Benzyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with a benzyloxy substituent at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-hydroxy-3(2H)-pyridazinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the pyridazinone ring can produce dihydropyridazinones .
Scientific Research Applications
5-(Benzyloxy)pyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)-pyridazinones: These compounds share a similar core structure but differ in their substituents.
6-Aryl-4,5-dihydro-3(2H)-pyridazinones: These compounds have aryl groups at the 6-position, which can influence their biological activity.
Tetrahydropyridopyridazine: This compound has a fused ring system and exhibits different pharmacological properties.
Uniqueness
5-(Benzyloxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyloxy group at the 5-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-phenylmethoxy-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVRJHLMFGOKRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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